(3S,5R)-1-benzyl-5-methylpiperidin-3-ol hydrochloride is a chiral compound that belongs to the class of piperidine derivatives. Its unique stereochemistry and functional groups make it significant in various fields, particularly in medicinal chemistry and organic synthesis. The compound is recognized for its potential biological activities and applications as an intermediate in pharmaceutical development.
The compound is classified under the piperidine family, characterized by a six-membered ring containing one nitrogen atom. The specific stereochemical configuration of (3S,5R) denotes the arrangement of substituents around the piperidine ring, which influences its chemical behavior and biological activity. It is commonly sourced from chemical suppliers and databases such as PubChem and BenchChem, where its properties and applications are documented .
The synthesis of (3S,5R)-1-benzyl-5-methylpiperidin-3-ol hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Common reagents include benzyl halides for substitution reactions and hydrochloric acid for salt formation.
The molecular formula of (3S,5R)-1-benzyl-5-methylpiperidin-3-ol hydrochloride is with a molecular weight of 205.30 g/mol. The structural representation includes a piperidine ring with a hydroxyl group at the 3-position, a methyl group at the 5-position, and a benzyl group at the 1-position.
(3S,5R)-1-benzyl-5-methylpiperidin-3-ol hydrochloride can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (3S,5R)-1-benzyl-5-methylpiperidin-3-ol hydrochloride involves its interaction with specific biological targets such as receptors or enzymes. By binding to these targets, it modulates their activity, which can lead to various pharmacological effects. This interaction is critical in understanding its potential therapeutic applications .
The compound appears as a white crystalline solid with high purity (>96%). It has a melting point that can vary depending on purity and crystallization conditions.
Key chemical properties include:
Relevant data regarding solubility and stability are crucial for practical applications in laboratory settings .
(3S,5R)-1-benzyl-5-methylpiperidin-3-ol hydrochloride has several scientific uses:
The construction of the cis-configured piperidine scaffold in (3S,5R)-1-benzyl-5-methylpiperidin-3-ol hydrochloride represents a significant synthetic challenge due to the need for precise stereocontrol at both C3 and C5 positions. Two predominant strategies have emerged for establishing these contiguous stereocenters: chiral auxiliary-mediated approaches and asymmetric catalysis. In chiral auxiliary methods, enantiopure starting materials like (R)- or (S)-malic acid derivatives provide the initial stereochemical information, which is propagated through ring-closing reactions such as intramolecular reductive amination or Dieckmann condensation [4]. For instance, Evans oxazolidinone auxiliaries have been employed to control the stereoselective alkylation at the future C5 position, followed by diastereoselective reduction of the resulting enolate to establish the C3 hydroxyl stereochemistry [2].
Alternatively, catalytic asymmetric methodologies offer more atom-economical routes. Dirhodium tetracarboxylate catalysts, particularly Rh₂(S-DOSP)₄ and Rh₂(R-TCPTAD)₄, enable enantioselective C-H insertion reactions on diazo precursors to establish the C3 stereocenter with enantiomeric excess (ee) values exceeding 90% [3]. This approach leverages the inherent stereoelectronic bias of the piperidine ring, where the nitrogen atom electronically activates the C2 position while sterically shielding one face of the molecule. Subsequent diastereoselective nucleophilic addition to cyclic imines generated in situ can then introduce the C5 methyl group with high cis selectivity, driven by substrate-controlled equatorial addition [9].
Table 1: Performance Comparison of Stereoselective Methods
Synthetic Strategy | Key Reagent/Catalyst | cis:trans Ratio | ee (%) | Overall Yield (%) |
---|---|---|---|---|
Chiral Auxiliary (Evans) | Oxazolidinone/Borane | 18:1 | >99 | 62 |
Rh-Catalyzed C-H Insertion | Rh₂(R-TCPTAD)₄ | - | 93 | 83 |
Iminium Reduction | NaBH₃CN/AcOH | 12:1 | - | 75 |
The introduction of the benzyl moiety at the piperidine nitrogen is efficiently accomplished through reductive amination or N-alkylation protocols. Reductive amination between the preformed piperidine scaffold and benzaldehyde demonstrates significant advantages over direct alkylation with benzyl bromide, as it circumvents the issue of dialkylated quaternary ammonium salt formation [9]. The choice of reducing agent critically influences both yield and stereochemical integrity:
For N-acylation strategies, benzoyl chloride derivatives react with the piperidine nitrogen under Schotten-Baumann conditions (aqueous NaOH/dichloromethane biphasic system). However, this approach necessitates temporary protection of the C3 hydroxyl group as silyl ethers (e.g., TBS or TBDPS) to prevent O-acylation side products [9].
Table 2: Reducing Agent Performance in N-Benzylation
Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
NaBH(OAc)₃ | DCE | 25 | 12 | 92 |
NaBH₃CN | MeOH/AcOH | 0 | 24 | 78 |
H₂ (10 bar)/Pd(OH)₂/C | EtOH | 50 | 6 | 85 |
Enantioselective hydrogenation of dehydropipecolinol precursors provides a direct route to establish the C3 and C5 stereocenters in a single transformation. The hydrogenation of 1-benzyl-5-methyl-3,4-dehydropiperidin-3-ol requires catalysts capable of differentiating between enantiotopic faces while accommodating the steric bulk of the benzyl substituent. Rhodium-DuPhos complexes (e.g., Rh-(R,R)-Et-DuPhos) achieve >95% ee for the cis-isomer by coordinating the enamide oxygen and nitrogen atoms, positioning the substrate for syn delivery of hydrogen [3].
The protecting group on nitrogen profoundly influences both reactivity and selectivity. Electron-withdrawing groups like N-brosyl (p-BrC₆H₄SO₂) enhance enantioselectivity by activating the enamine toward reduction while providing a coordination site for the metal center. In contrast, N-Boc protection leads to diminished ee (≤80%) due to weaker catalyst-substrate interactions [3]. Recent advances with iridium-P,N ligands (e.g., PHOX catalysts) have enabled asymmetric hydrogenation at lower pressures (5-20 bar H₂), offering improved functional group tolerance toward the tertiary alcohol at C3 [5].
The final hydrochloride salt formation requires precise crystallization control to ensure polymorphic purity and stoichiometric composition. Solvent selection directly impacts crystal habit, stability, and residual solvent content. Mixed solvent systems prove most effective:
Critical parameters for crystallization include:
Table 3: Crystallization Conditions vs. Salt Properties
Solvent System | Crystallization Temp (°C) | Particle Size (µm) | Water Content (%) | Form Stability |
---|---|---|---|---|
Ethanol/toluene (3:1) | 0-5 | 50-100 | 0.16 | >24 months |
Isopropanol/ethyl acetate | -10 to 0 | 20-50 | 0.25 | >18 months |
Acetonitrile | 25 | 5-20 | 0.35 | <6 months |
Protecting group selection for the piperidine nitrogen and C3 hydroxyl group dictates the efficiency of C5 alkylation and subsequent functionalization. Key considerations include deprotection orthogonality, steric effects on stereoselectivity, and compatibility with reduction conditions:
Notably, N-brosyl protection combined with Rh₂(R-TCPTAD)₄ catalysis enables direct C4 functionalization with methyl aryldiazoacetate, achieving 83% yield and 93% ee – a strategy unattainable with N-Boc protected substrates [3]. For multistep syntheses, the orthogonal combination of N-Cbz and O-TES (triethylsilyl) allows sequential deprotection: hydrogenolysis of Cbz followed by fluoride-mediated O-desilylation [9].
Table 4: Protecting Group Performance Metrics
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: